molecular formula C5H10N4O2 B12360851 5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12360851
M. Wt: 158.16 g/mol
InChI Key: HDFWIFPBSHEQJH-UHFFFAOYSA-N
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Description

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It is part of the diazinane family, which consists of a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diamine with a diketone, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to speed up the reaction. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving nitrogen metabolism.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diamino-2,4-dione: Similar structure but lacks the methyl group.

    5,6-Dihydroxy-1-methyl-1,3-diazinane-2,4-dione: Contains hydroxyl groups instead of amino groups.

    6-Methyl-1,3,5-triazine-2,4-diamine: Another nitrogen-containing heterocycle with a different ring structure.

Uniqueness

5,6-Diamino-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific arrangement of amino groups and the presence of a methyl group

Properties

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

5,6-diamino-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H10N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h2-3H,6-7H2,1H3,(H,8,10,11)

InChI Key

HDFWIFPBSHEQJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C(=O)NC1=O)N)N

Origin of Product

United States

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